

Application Notes and Protocols for (+)-trans-C75 Stock Solution Preparation with DMSO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-trans-C75 is a potent, synthetic inhibitor of fatty acid synthase (FASN), a critical enzyme responsible for the de novo synthesis of fatty acids.^[1] Elevated expression of FASN is a known characteristic of many cancers, making it a significant target for therapeutic development.^[1]

(+)-trans-C75 has demonstrated anti-tumor properties in a variety of cancer models, primarily through the induction of apoptosis and cell cycle arrest.^[2] Beyond its role as a FASN inhibitor,

(+)-trans-C75 also functions as a potent activator of Carnitine Palmitoyltransferase 1A (CPT1A), a key enzyme in the process of fatty acid oxidation.^{[2][3]} This dual functionality makes **(+)-trans-C75** an invaluable tool for investigating lipid metabolism and its implications in oncology and other diseases.^{[3][4]}

These application notes provide comprehensive protocols for the solubilization and application of **(+)-trans-C75** in cell culture experiments, a summary of its key characteristics, and a diagram of its signaling pathway.

Data Presentation

Table 1: Physicochemical Properties and Solubility of (+)-trans-C75

Property	Value	Source(s)
Molecular Weight	254.32 g/mol	[5]
Formula	C ₁₄ H ₂₂ O ₄	[5]
Appearance	Crystalline solid	[6]
Purity	≥97%	[6]
Solubility in DMSO	51 mg/mL (200.53 mM)	[5]
Solubility in Ethanol	~10 mg/mL	[6]
Solubility in Water	Insoluble	[5]

Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of **(+)-trans-C75**.[\[5\]](#)

Table 2: Recommended Storage Conditions for **(+)-trans-C75**

Form	Storage Temperature	Duration	Source(s)
Powder	-20°C	≥ 4 years	[6]
Stock Solution in DMSO	-20°C	1 month	[5]
Stock Solution in DMSO	-80°C	1 year	[5]

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[\[5\]](#)

Table 3: Exemplary Working Concentrations of **(+)-trans-C75** in In Vitro Studies

Cell Line	Assay Type	Working Concentration	Incubation Time	Observed Effect	Source(s)
PC3 (Prostate Cancer)	Clonogenic Assay	35 μ M	24 h	IC ₅₀ for cell growth inhibition	[4][5]
LNCaP (Prostate Cancer)	Spheroid Growth Assay	50 μ M	-	IC ₅₀ for spheroid growth reduction	[4][5]
A375 (Melanoma)	FASN Inhibition Assay	32.43 μ M	-	IC ₅₀ for FASN inhibition	[5]
MA104 (Monkey Kidney)	Antiviral Assay	21.2 μ M (ED ₅₀)	24 h	Inhibition of Rotavirus replication	[5]
MA104 (Monkey Kidney)	Cytotoxicity Assay	28.5 μ M (TD ₅₀)	24 h	Cytotoxicity	[5]
MCF-7 (Breast Cancer)	Fatty Acid Oxidation	20 μ g/mL	-	166% increase in CPT-1 activity	[7]
HL60 (Leukemia)	Fatty Acid Synthesis	5 μ g/mL	4 h	87-89% inhibition of acetate incorporation into lipids	[1]

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution of (+)-trans-C75 in DMSO

Materials:

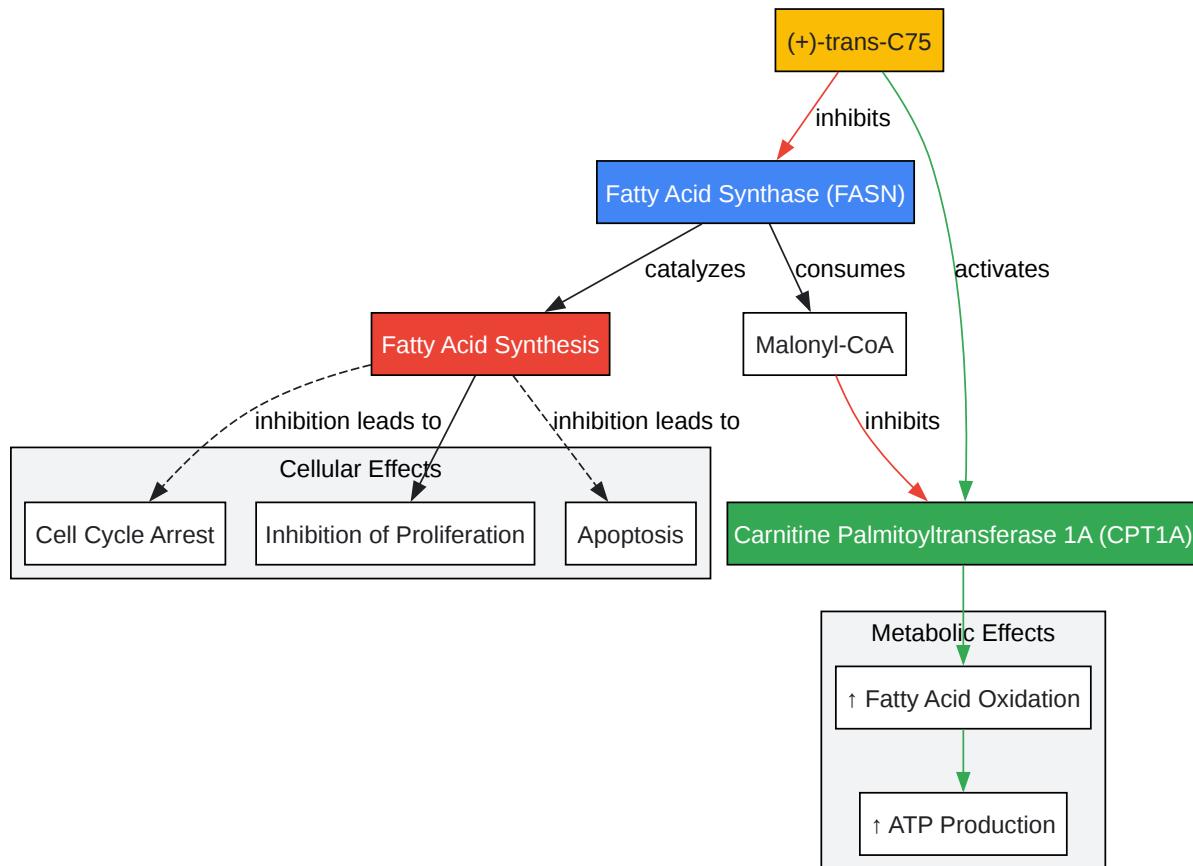
- **(+)-trans-C75** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Calibrated pipettes and sterile, filtered pipette tips
- Analytical balance
- Vortex mixer

Procedure:

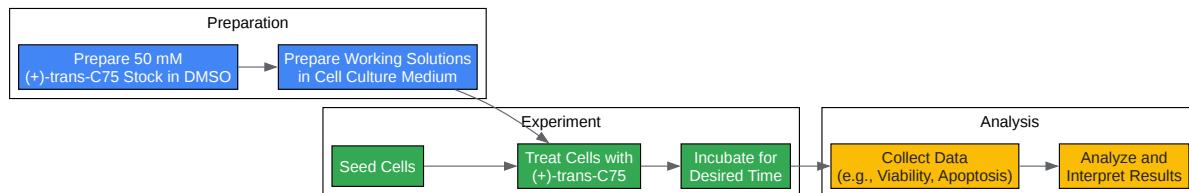
- Equilibrate Reagents: Allow the **(+)-trans-C75** powder and anhydrous DMSO to come to room temperature before use.
- Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution, calculate the required mass of **(+)-trans-C75**:
 - Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol) x 1000
 - Mass (mg) = 0.050 mol/L x 0.001 L x 254.32 g/mol x 1000 = 12.72 mg
- Weighing: Accurately weigh 12.72 mg of **(+)-trans-C75** powder using an analytical balance and transfer it to a sterile amber microcentrifuge tube.
- Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the **(+)-trans-C75** powder.
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution.
- Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[\[5\]](#)

Protocol 2: Preparation of Working Solutions and Treatment of Cells

Materials:


- 50 mM **(+)-trans-C75** stock solution in DMSO
- Complete cell culture medium appropriate for the cell line
- Sterile tubes for dilution
- Calibrated pipettes and sterile, filtered pipette tips

Procedure:


- Thaw Stock Solution: Thaw an aliquot of the 50 mM **(+)-trans-C75** stock solution at room temperature.
- Prepare Working Solution: Dilute the stock solution with complete cell culture medium to the desired final concentration. It is recommended to perform serial dilutions to ensure accuracy. For example, to prepare 1 mL of medium with a final concentration of 50 μ M:
 - Use the formula: $C_1V_1 = C_2V_2$
 - $C_1 = 50$ mM (stock concentration)
 - $C_2 = 50 \mu\text{M} = 0.05$ mM (desired final concentration)
 - $V_2 = 1$ mL (final volume)
 - Calculate the required volume of the stock solution (V_1):
 - $V_1 = (C_2V_2) / C_1 = (0.05 \text{ mM} * 1 \text{ mL}) / 50 \text{ mM} = 0.001 \text{ mL} = 1 \mu\text{L}$
 - Add 1 μL of the 50 mM **(+)-trans-C75** stock solution to 999 μL of complete cell culture medium.
- Mixing: Mix the working solution thoroughly by gentle pipetting.

- Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing the desired concentration of **(+)-trans-C75**.
- Incubation: Incubate the cells for the desired period as determined by the specific experimental design.
- Control Group: Remember to include a vehicle control group in your experiment, treating cells with the same concentration of DMSO as used in the highest concentration of the **(+)-trans-C75** treatment group.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **(+)-trans-C75**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for using **(+)-trans-C75**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [pnas.org \[pnas.org\]](https://www.pnas.org)
- 2. [benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- 3. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov)
- 4. [medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- 5. [selleckchem.com \[selleckchem.com\]](https://www.selleckchem.com)
- 6. [cdn.caymanchem.com \[cdn.caymanchem.com\]](https://www.cdn.caymanchem.com)
- 7. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Application Notes and Protocols for (+)-trans-C75 Stock Solution Preparation with DMSO]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b167901#preparing-trans-c75-stock-solution-with-dmso>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com